molecular formula C11H13F3N2O3S B8815811 1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine CAS No. 756859-05-9

1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine

Cat. No.: B8815811
CAS No.: 756859-05-9
M. Wt: 310.29 g/mol
InChI Key: YNZSAWALMDCRMX-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]sulfonyl}piperazine is a useful research compound. Its molecular formula is C11H13F3N2O3S and its molecular weight is 310.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

756859-05-9

Molecular Formula

C11H13F3N2O3S

Molecular Weight

310.29 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine

InChI

InChI=1S/C11H13F3N2O3S/c12-11(13,14)19-9-1-3-10(4-2-9)20(17,18)16-7-5-15-6-8-16/h1-4,15H,5-8H2

InChI Key

YNZSAWALMDCRMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 1-piperazinecarboxylate (5 g, 26.8 mmol) in DCM (200 ml) was added DIPEA (9.85 ml, 56.4 mmol) and then 4-[(trifluoromethyl)oxy]benzenesulfonyl chloride (4.55 ml, 26.8 mmol). The reaction mixture was stirred for 1.5 hours at rt. The reaction mixture was then evaporated to dryness in vacuo. The residue was then dissolved in 1,4-dioxane (100 ml) and 4M HCl in 1,4-dioxane (50 ml) was added, along with a few drops of distilled water. The reaction mixture was stirred for 3 hrs. Then the reaction mixture was evaporated to dryness in vacuo. The residue was dissolved in DCM (200 ml) and washed with 2M aq. NaOH (50 ml, twice). The organic layer was dried over anhydrous magnesium sulphate, the solid removed by filtration, and filtrate evaporated to dryness in vacuo. The residue was not a solid so was dissolved in ether and evaporated in vacuo to remove any remaining solvent. The title compound (8.02 g) was obtained as a pale yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
9.85 mL
Type
reactant
Reaction Step One
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Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cold (0 C) solution of 4-(4-trifluoromethoxy-benzenesulfonyl)-piperazine-1-carboxylic acid tert-butyl ester (1.15 g, 2.8 mmol) in DCM (3 ml) was added TFA (2 ml). The resulting solution was stirred for 1 hr. Solvent was then removed under reduced pressure. The crude solid was taken-up in AcOEt (15 ml) and washed with NaHCO3 sat (2×5 ml), water (5 ml) and finally with brine (5 ml). The organic layer was dried over MgSO4 and the solvent was removed under vacuo to yield the desired 1-(4-trifluoromethoxy-benzenesulfonyl)-piperazine as a white solid (753 mg, 87% yield).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1,1-Dimethylethyl 4-({4-[(trifluoromethyl)oxy]phenyl}sulfonyl)-1-piperazinecarboxylate (may be prepared as described in Intermediate 10; 5.450 g, 13.28 mmol) was dissolved in DCM (80 ml) and then 4M hydrochloric acid in dioxane (33.2 mL, 133 mmol) was added at room temperature and the reaction mixture was stirred for two hours. The reaction mixture was partitioned between DCM and aqueous sodium bicarbonate (30 ml). The organic phase was washed with further sodium bicarbonate (2×20 ml) and water (2×20 ml). The aqueous phase (pH 1) was basified by adding sodium hydroxide then the aqueous phase was extracted with DCM (2×20 ml). The solvent was removed under vacuum to give the title compound (3.5 g) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.2 mL
Type
reactant
Reaction Step Two

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